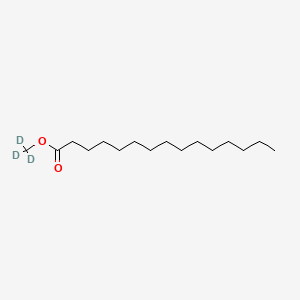
Methyl Pentadecanoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Pentadecanoate-d3, also known as Pentadecanoic acid methyl ester-d3, is a deuterated fatty acid ester. It is a derivative of pentadecanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl Pentadecanoate-d3 is synthesized through the esterification of pentadecanoic acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired temperature. The product is then purified through distillation or other separation techniques to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Pentadecanoate-d3 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Pentadecanoic acid
Reduction: Pentadecanol
Substitution: Various substituted esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Methyl Pentadecanoate-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl Pentadecanoate-d3 involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry. This helps in understanding the metabolic pathways and interactions of fatty acids in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl Pentadecanoate-d3 can be compared with other deuterated fatty acid esters such as:
- Methyl Tridecanoate-d3
- Methyl Heptadecanoate-d3
- Methyl Nonadecanoate-d3
Uniqueness
The uniqueness of this compound lies in its specific chain length and deuterium labeling, which makes it particularly useful for studies involving medium-chain fatty acids. Its properties and behavior can be distinctly analyzed and compared to other fatty acid esters, providing valuable insights into fatty acid metabolism and function.
Eigenschaften
Molekularformel |
C16H32O2 |
|---|---|
Molekulargewicht |
259.44 g/mol |
IUPAC-Name |
trideuteriomethyl pentadecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i2D3 |
InChI-Schlüssel |
XIUXKAZJZFLLDQ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)
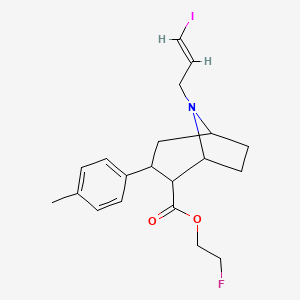
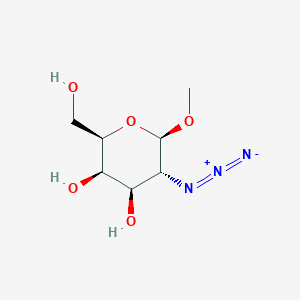


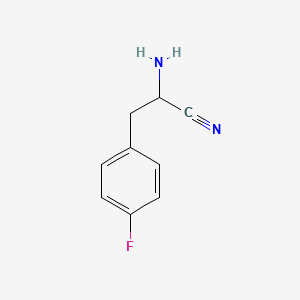

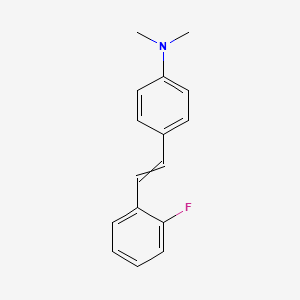
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
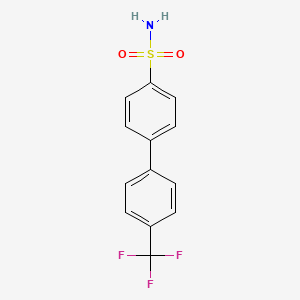
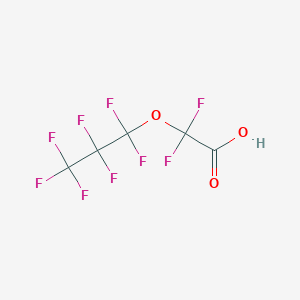
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
